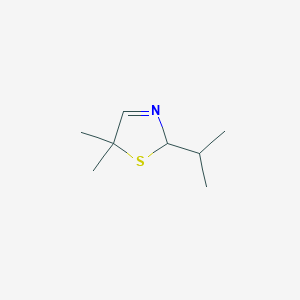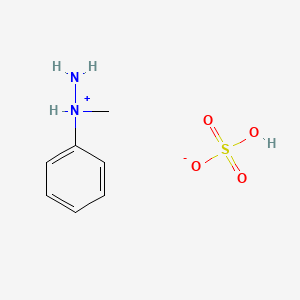
4-chloro-N-(2-nitrophenyl)benzamide
Overview
Description
4-chloro-N-(2-nitrophenyl)benzamide is a chemical compound with the molecular formula C13H9ClN2O3 . It has a molecular weight of 276.675 .
Synthesis Analysis
The compound has been synthesized via the reaction of 4-chloro-N-hydroxy-N-(m-tolyl)benzamide with 2-(2-nitrophenyl)acetyl chloride .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(2-nitrophenyl)benzamide can be represented by the InChI string: InChI=1S/C13H9ClN2O3/c14-11-8-10(16(18)19)6-7-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H, (H,15,17) .Scientific Research Applications
Antidiabetic and Antimicrobial Potential
A study by Thakal, Singh, and Singh (2020) synthesized derivatives of benzamide, including compounds related to 4-chloro-N-(2-nitrophenyl)benzamide, for antidiabetic and antimicrobial applications. They found significant inhibitory activity against α-glucosidase and α-amylase enzymes, crucial in diabetes management. Additionally, some derivatives exhibited potent antimicrobial properties against bacteria and fungi like Candida albicans and Aspergillus niger. This research underscores the dual therapeutic potential of these compounds in both antidiabetic and antimicrobial domains (Thakal, Singh, & Singh, 2020).
Structural Analysis
In 2008, Saeed, Hussain, and Flörke conducted a detailed study of a similar compound, 2-Nitro-N-(4-nitrophenyl)benzamide. They focused on its crystal structure using single-crystal X-ray diffraction, revealing the molecule's intricate structure and potential interactions. This research is vital for understanding the physical and chemical properties that might influence the compound's biological activity (Saeed, Hussain, & Flörke, 2008).
Potential in Mosquito Control
Research by Schaefer et al. (1978) explored derivatives of benzamide, including compounds structurally related to 4-chloro-N-(2-nitrophenyl)benzamide, for their effectiveness in controlling mosquito populations. These compounds demonstrated significant inhibitory effects on mosquito development, offering potential applications in vector control and public health (Schaefer, Miura, Wilder, & Mulligan, 1978).
Corrosion Inhibition Studies
In 2018, Mishra et al. investigated the use of N-phenyl-benzamides, closely related to 4-chloro-N-(2-nitrophenyl)benzamide, as corrosion inhibitors. They found these compounds effectively protect mild steel against acidic corrosion, highlighting their potential industrial applications in metal preservation (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Vibrational Spectroscopic Studies
Ushakumari et al. (2008) conducted vibrational spectroscopic studies on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, a compound with structural similarities to 4-chloro-N-(2-nitrophenyl)benzamide. They used Fourier transform infrared and Raman spectroscopy, contributing to the understanding of the compound's molecular vibrations and potential interactions (Ushakumari, Varghese, Panicker, Ertan, & Yildiz, 2008).
properties
IUPAC Name |
4-chloro-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNARETZUBLMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323835 | |
| Record name | 4-chloro-N-(2-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-nitrophenyl)benzamide | |
CAS RN |
33489-99-5 | |
| Record name | NSC404961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N-(2-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2'-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















